molecular formula C10H17NO5 B556461 (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 117833-18-8

(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No. B556461
M. Wt: 231.25 g/mol
InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N
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Description

“(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is a complex organic compound. It is a derivative of amino acids that are protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids and used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Molecular Structure Analysis

The molecular structure of “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” is likely to be complex due to the presence of the Boc group and multiple reactive groups. The Boc group is typically used as the N α-amino protecting group in peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid” are likely to be complex due to the presence of multiple reactive groups. The Boc group can be removed using moderately strong acids, allowing for certain subsequent transformations . The compound may also participate in reactions involving tert-butyl hydroperoxide .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Chiral Intermediates : The compound has been used in the synthesis of chiral intermediates, such as Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important intermediate of sitagliptin, synthesized from L-aspartic acid. This process involves selective methylation, Boc-protection, acylation, and reduction steps, yielding about 41% overall yield (Zhang Xingxian, 2012).

  • Preparation of Pharmaceutical Ingredients : This compound has been involved in the preparation of pharmaceutical ingredients such as (+)-trachyspic acid, a tumor cell heparanase inhibitor. Its synthesis involved a series of steps, including aldol reaction, Pinnick oxidation, and tert-butyl esterification (K. Morokuma et al., 2008).

  • Development of Functionalized Alkenes : It's also used in creating ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial in the efficient preparation of chiral pharmaceutical ingredients having amino acid or secondary amine components (T. Imamoto et al., 2012).

Structural and Chemical Analysis

  • Molecular Docking and Vibrational Studies : The compound has been studied for its vibrational, structural, electronic, and optical properties. These studies are significant for understanding the reactivity and potential applications in nonlinear optical materials (K. Vanasundari et al., 2018).

  • Crystallographic Studies : Its crystal structures have been analyzed for photochemical properties and molecular conformation. This is essential for understanding its stability and reactivity in various chemical reactions (Julia Bąkowicz & I. Turowska-Tyrk, 2010).

Biological and Pharmacological Research

  • Psychotropic Activity Study : Research has been conducted to explore the psychotropic activity of compounds related to this substance. Such studies help in understanding the effects of these compounds on the central nervous system and their potential therapeutic applications (N. A. Pulina et al., 2022).

  • Antimicrobial and Larvicidal Activities : Novel derivatives of this compound have been synthesized and evaluated for antimicrobial and larvicidal activities. This research is crucial for developing new pharmaceutical agents and pesticides (C. Kumara et al., 2015).

properties

IUPAC Name

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPTCBHHPHSEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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